molecular formula C15H16N2O3S2 B2423846 (Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 1164535-65-2

(Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B2423846
CAS No.: 1164535-65-2
M. Wt: 336.42
InChI Key: SJPNONWUANTENW-BENRWUELSA-N
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Description

(Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a thioxothiazolidine ring, a pyridine moiety, and a hexanoic acid chain. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine-4-carbaldehyde with 2-thioxothiazolidine-4-one under basic conditions to form the intermediate (Z)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one. This intermediate is then subjected to a nucleophilic substitution reaction with 6-bromohexanoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine moiety can be reduced to piperidine derivatives.

    Substitution: The hexanoic acid chain can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acid chlorides or anhydrides in the presence of a base like triethylamine for esterification; amines for amidation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Esters or amides of hexanoic acid.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls. It is also being studied for its anti-inflammatory properties.

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and autoimmune disorders. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. It is also explored for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of (Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxothiazolidine ring can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. The pyridine moiety can bind to specific receptors, modulating signal transduction pathways. These interactions result in the compound’s biological effects, such as antimicrobial or anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one: Shares the thioxothiazolidine and pyridine moieties but lacks the hexanoic acid chain.

    6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid: Similar structure but different stereochemistry.

Uniqueness

(Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexanoic acid chain enhances its solubility and potential for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

6-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-13(19)4-2-1-3-9-17-14(20)12(22-15(17)21)10-11-5-7-16-8-6-11/h5-8,10H,1-4,9H2,(H,18,19)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPNONWUANTENW-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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